molecular formula C8H20Cl2N2 B6225674 methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride CAS No. 2770353-45-0

methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride

Cat. No. B6225674
CAS RN: 2770353-45-0
M. Wt: 215.2
InChI Key:
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Description

Methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride (MPPD) is an organic compound that has been used in scientific research for a variety of purposes. MPPD is a chiral amine, which means it has two different forms that are mirror images of each other, and is synthesized from pyrrolidine, an amino acid. MPPD has been studied for its potential applications in drug research and development, as well as its biochemical and physiological effects on the body.

Scientific Research Applications

Methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride has a wide range of scientific research applications. It has been studied for its potential applications in drug research and development, as it has been found to have an inhibitory effect on certain enzymes involved in the metabolism of drugs. Additionally, it has been studied for its potential use as an inhibitor of histone deacetylases, which are enzymes involved in the regulation of gene expression. methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride has also been studied for its potential use as a tool for studying the structure and function of proteins, as well as its potential use as a drug delivery agent.

Mechanism of Action

The mechanism of action of methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride is not fully understood. However, it is believed that methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride binds to certain enzymes involved in the metabolism of drugs, resulting in an inhibition of their activity. Additionally, methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride has been found to have an inhibitory effect on histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride has been studied for its potential biochemical and physiological effects on the body. In animal studies, it has been found to have an inhibitory effect on certain enzymes involved in the metabolism of drugs, as well as an inhibitory effect on histone deacetylases. Additionally, it has been found to have an anti-inflammatory effect, as well as an anti-cancer effect in certain cell lines.

Advantages and Limitations for Lab Experiments

Methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a wide range of potential applications in drug research and development. Additionally, it has been found to have an inhibitory effect on certain enzymes involved in the metabolism of drugs, as well as an inhibitory effect on histone deacetylases. However, there are some limitations to using methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride in laboratory experiments. For example, it has not been fully studied for its potential biochemical and physiological effects on the body, and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research on methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride. One potential direction is to study its potential applications in drug research and development, as well as its potential use as a tool for studying the structure and function of proteins. Additionally, further research could be conducted to study its potential biochemical and physiological effects on the body, as well as its mechanism of action. Finally, further research could be conducted to study its potential uses as a drug delivery agent.

Synthesis Methods

Methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride is synthesized from pyrrolidine using a reaction known as alkylation. This reaction involves the addition of a halogenated alkyl group to the nitrogen atom of pyrrolidine. This reaction is usually performed in the presence of a base such as sodium hydroxide or potassium hydroxide, and a solvent such as methanol or ethanol. The resulting product is methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride, which is a chiral amine with two different forms that are mirror images of each other.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride involves the reaction of pyrrolidine with 2-bromo-1-propanol to form 2-(pyrrolidin-1-yl)propan-1-ol, which is then reacted with methylamine to form the target compound. The dihydrochloride salt is formed by reacting the amine with hydrochloric acid.", "Starting Materials": [ "Pyrrolidine", "2-bromo-1-propanol", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with 2-bromo-1-propanol in the presence of a base such as potassium carbonate to form 2-(pyrrolidin-1-yl)propan-1-ol.", "Step 2: 2-(pyrrolidin-1-yl)propan-1-ol is then reacted with excess methylamine in the presence of a catalyst such as palladium on carbon to form methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt of methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine." ] }

CAS RN

2770353-45-0

Product Name

methyl[(2R)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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